3-(1-(4-Chlorophenyl)propyl)-1H-pyrazol-5-amine
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Overview
Description
3-(1-(4-Chlorophenyl)propyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound features a 4-chlorophenyl group attached to the propyl chain, which is further connected to the pyrazole ring. The presence of the chlorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)propyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the preparation of 1-(4-chlorophenyl)propan-1-one through the reaction of 4-chlorobenzaldehyde with propanone in the presence of a base.
Formation of the Pyrazole Ring: The next step involves the cyclization of the intermediate with hydrazine hydrate to form the pyrazole ring. This reaction is typically carried out under reflux conditions.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through various methods, including the use of amine reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Chlorophenyl)propyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3-(1-(4-Chlorophenyl)propyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound’s biological activities, such as its potential as an enzyme inhibitor or receptor modulator, are of interest in biological research.
Medicine: The compound may have potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(4-Chlorophenyl)propyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The presence of the chlorine atom in the phenyl ring can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1H-pyrazole: This compound lacks the propyl chain but shares the pyrazole and chlorophenyl moieties.
1-(4-Chlorophenyl)-3-(1H-pyrazol-5-yl)propan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.
Uniqueness
3-(1-(4-Chlorophenyl)propyl)-1H-pyrazol-5-amine is unique due to the presence of the amine group at the 5-position of the pyrazole ring, which can significantly influence its chemical and biological properties. The combination of the 4-chlorophenyl group and the propyl chain further adds to its distinctiveness, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClN3 |
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Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-[1-(4-chlorophenyl)propyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H14ClN3/c1-2-10(11-7-12(14)16-15-11)8-3-5-9(13)6-4-8/h3-7,10H,2H2,1H3,(H3,14,15,16) |
InChI Key |
GFVBYCQTQSIITK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C2=CC(=NN2)N |
Origin of Product |
United States |
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